Naltrexona
Descripción general
Descripción
La naltrexona es un medicamento que se utiliza principalmente para tratar el trastorno por consumo de alcohol y el trastorno por consumo de opioides al reducir los antojos y la sensación de euforia asociados con el trastorno por consumo de sustancias . Es un antagonista opioide que funciona bloqueando los efectos de los opioides, incluidas las drogas opioides y los opioides producidos naturalmente en el cerebro . La this compound se sintetizó por primera vez en 1965 y fue aprobada para uso médico en los Estados Unidos en 1984 .
Mecanismo De Acción
La naltrexona es un antagonista puro del receptor opioide que se une principalmente a los receptores opioides mu . Al unirse a estos receptores, bloquea los efectos eufóricos relacionados con el consumo de alcohol o opioides . La this compound en sí misma tiene poco o ningún efecto en ausencia de alcohol u opioides . Se cree que el bloqueo de los receptores opioides mu es el mecanismo de acción en el manejo de la dependencia de opioides, ya que bloquea o atenúa reversiblemente los efectos de los opioides . También se cree que está involucrado en la efectividad de la this compound en la dependencia del alcohol al reducir los efectos eufóricos del alcohol .
Aplicaciones Científicas De Investigación
La naltrexona tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza para tratar el trastorno por consumo de alcohol y el trastorno por consumo de opioides . También se ha encontrado que es eficaz en el tratamiento de otras adicciones y puede usarse fuera de la etiqueta para estos fines . Además, la this compound se ha estudiado por sus posibles propiedades anticancerígenas, y la investigación sugiere que las dosis bajas de this compound pueden obstaculizar la proliferación celular e impedir la tumorigenesis . En el campo de la química, la this compound se utiliza en técnicas analíticas basadas en cromatografía líquida de alto rendimiento para la determinación simultánea de clorhidrato de this compound y clorhidrato de bupropión .
Análisis Bioquímico
Biochemical Properties
Naltrexone primarily binds at the mu opioid receptors . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects linked with alcohol use or opioids . Naltrexone itself has little or no effect in the absence of alcohol or opiates .
Cellular Effects
Naltrexone has been found to have effects on various types of cells and cellular processes. For instance, it has been suggested that high doses and continuous administration of Naltrexone can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .
Molecular Mechanism
Naltrexone is an opioid antagonist and works by blocking the effects of opioids, including both opioid drugs as well as opioids naturally produced in the brain . It produces a complete but reversible block of the effects of the opioid, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving and tolerance .
Temporal Effects in Laboratory Settings
In laboratory conditions, Naltrexone has been observed to reduce craving and slow down the progression of drinking in a delayed access laboratory paradigm . It has also been found to alter subjective responses to alcohol consumption .
Dosage Effects in Animal Models
In animal models, Naltrexone has been studied for its effects at different dosages. Several case reports and animal studies proposed efficacy of low dose Naltrexone in treating cancer . High doses and continuous administration can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .
Metabolic Pathways
Naltrexone is mainly metabolized to an active metabolite 6β-naltrexol by dihydrodiol dehydrogenase enzymes . Both parent drug and metabolites are excreted primarily by the kidney .
Transport and Distribution
Naltrexone is taken up in a concentration-dependent manner in hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line . The oppositely directed proton gradient was suggested to drive the transport of naltrexone at the blood-brain barrier .
Subcellular Localization
The subcellular localization of Naltrexone is not explicitly mentioned in the literature. Given its mechanism of action, it is likely to be localized where the mu opioid receptors are present. These receptors are typically found on the cell membrane, which suggests that Naltrexone may also be localized at the cell membrane to exert its effects .
Métodos De Preparación
La naltrexona se puede sintetizar mediante varios métodos. Un método notable es la síntesis asimétrica que no procede a través de la tebaína . Esta síntesis comienza con precursores simples y aquirales y emplea la dihidroxilación enantioselectiva catalítica de Sharpless para introducir los centros estereogénicos . Una cascada de alquenilación C–H catalizada por rodio (I) y electrociclización torquioselectiva proporciona el marco bicíclico de hexahidroisoquinolina, que sirve como precursor del núcleo morfinano . El grupo hidroxilo C-14 se instala mediante una secuencia de dos pasos de deshidrogenación de cetona a enona mediada por paladio seguida de oxidación alílica C–H utilizando cobre (II) y oxígeno .
Análisis De Reacciones Químicas
La naltrexona sufre varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la dihidroxilación enantioselectiva catalítica de Sharpless, la alquenilación C–H catalizada por rodio (I) y la deshidrogenación de cetona a enona mediada por paladio . Los principales productos formados a partir de estas reacciones incluyen el marco bicíclico de hexahidroisoquinolina y el núcleo morfinano con funcionalidad oxo C-6 y grupo hidroxilo C-14 .
Comparación Con Compuestos Similares
La naltrexona a menudo se compara con otros antagonistas opioides como la naloxona y el acamprosato. La naloxona es un fármaco de emergencia que se utiliza para revertir rápidamente los efectos de la sobredosis de opioides, mientras que la this compound se utiliza con apoyo social para ayudar a las personas que han dejado las drogas callejeras y el alcohol . El acamprosato es otro medicamento que se utiliza para el trastorno por consumo de alcohol, y se cree que es ligeramente más eficaz para ayudar a las personas a mantenerse libres del alcohol, mientras que la this compound es ligeramente más eficaz para reducir el consumo excesivo de alcohol y los antojos . Otros compuestos similares incluyen el disulfiram, que se utiliza para apoyar el tratamiento del alcoholismo crónico al producir una sensibilidad aguda al etanol .
Actividad Biológica
Naltrexone is a synthetic opioid antagonist primarily used in the management of alcohol and opioid dependence. Its biological activity is complex, involving multiple receptor interactions and mechanisms that contribute to its therapeutic effects. This article explores the biological activity of naltrexone, including its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.
Naltrexone operates primarily as an antagonist at opioid receptors, specifically the mu (μ), kappa (κ), and delta (δ) receptors. This antagonistic action reduces the euphoric effects associated with opioid use and helps mitigate cravings for alcohol. Additionally, naltrexone has been found to interact with non-opioid receptors, such as Toll-like receptor 4 (TLR4), which is implicated in inflammatory processes within the central nervous system (CNS) .
Key Mechanisms:
- Opioid Receptor Antagonism: Blocks the effects of endogenous opioids and exogenous opioids.
- TLR4 Antagonism: Reduces neuroinflammation by inhibiting microglial activation, which can lead to neuroprotective effects .
- Endogenous Opioid Upregulation: Induces a compensatory increase in endogenous opioids following temporary blockade, potentially enhancing analgesic effects .
Pharmacokinetics
Naltrexone is well-absorbed orally but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 5-40%. It is extensively metabolized in the liver to 6-beta-naltrexol, which may contribute to its therapeutic effects .
Pharmacokinetic Parameter | Value |
---|---|
Oral Bioavailability | 5-40% |
Volume of Distribution | 1350 L (IV) |
Protein Binding | 21% |
Metabolism | Hepatic |
Alcohol Use Disorder
A multicenter, double-blind study demonstrated that naltrexone significantly reduced relapse rates among alcohol-dependent patients. In this study, only 7.9% of patients on naltrexone relapsed compared to 18.8% on placebo . The study also noted that while adverse events were minimal, abdominal pain and headaches were more prevalent in the naltrexone group.
Case Studies
- Nitrous Oxide Dependence: A 41-year-old male with severe nitrous oxide dependence reduced his usage from 400 canisters per day to less than 60 after initiating naltrexone at 50 mg daily, later titrated to 100 mg. This case illustrates naltrexone's potential beyond traditional substance use disorders .
- Gambling Disorder: In a preliminary study involving patients with problem gambling, one subject reported a significant reduction in gambling urges after starting naltrexone at doses ranging from 50 mg to 150 mg over five months . Although some relapse occurred, the initial response was promising.
Research Findings
Recent studies have further elucidated the biological activity of naltrexone:
- Neuroprotective Effects: Naltrexone has been shown to inhibit microglial activation in animal models, suggesting a role in reducing neurotoxicity associated with chronic inflammation .
- Opioid Use Disorder Treatment: Extended-release formulations of naltrexone have been effective in treating opioid use disorder (OUD), significantly reducing cravings and relapse rates . A recent trial indicated that rapid initiation of naltrexone could enhance treatment outcomes for OUD patients by minimizing withdrawal symptoms .
Propiedades
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKKXVULJGBQN-XFWGSAIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046313 | |
Record name | Naltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug., Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors. | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page. | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone | |
CAS No. |
16590-41-3 | |
Record name | Naltrexone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16590-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrexone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naltrexone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALTREXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt) | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.